2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c22-11-18-20(24-13-15-5-4-10-23-12-15)28-21(25-18)19-9-8-17(27-19)14-26-16-6-2-1-3-7-16/h1-10,12,24H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTDHHHQQSHHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Furan ring : Known for its ability to participate in various chemical reactions.
- Pyridine moiety : Often associated with biological activity, particularly in drug design.
- Oxazole ring : Exhibits diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. and Escherichia coli . The minimal inhibitory concentrations (MICs) for these compounds were evaluated, showing promising results that warrant further investigation.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that it inhibited the proliferation of cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response:
| Dose (µM) | Cell Viability (%) A549 | Cell Viability (%) HepG2 |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
These results suggest that the compound effectively reduces cell viability in cancer cells, indicating its potential as an anticancer agent.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The oxazole and pyridine rings may interfere with nucleic acid synthesis.
- Protein Interaction : It is suggested that the compound may bind to specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cell death.
Case Studies
A notable case study involved testing the compound in a murine model of cancer. The administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues.
Comparison with Similar Compounds
Key Observations :
- The phenoxymethyl-furan group in the target compound balances hydrophobicity and polarity, unlike naphthyl (highly hydrophobic) or methoxyphenyl (polar) substituents .
- Fluorine or methoxy groups in analogs (e.g., ) may enhance metabolic stability or binding specificity compared to the target’s unsubstituted phenoxy moiety.
Substituent Variations at Position 5
The pyridin-3-ylmethylamino group at position 5 introduces a basic nitrogen and π-deficient aromatic system, contrasting with other amino substituents:
Key Observations :
- The pyridin-3-ylmethylamino group in the target compound provides a unique combination of basicity and aromaticity, unlike methylamino (less basic) or benzylamino (non-aromatic N) groups .
Physicochemical and Spectral Comparisons
While experimental data for the target compound (e.g., melting point, solubility) are unavailable, inferences can be drawn from analogs:
- Molecular Weight : The target (372.4 g/mol) is heavier than simpler oxazoles (e.g., 266.26 g/mol for compound 4 ) but lighter than highly substituted derivatives (e.g., 419.41 g/mol for ).
- Polarity: The phenoxymethyl-furan and pyridin-3-ylmethyl groups suggest moderate lipophilicity, comparable to compound 29 (LogP ~3.5 estimated) .
- Spectral Data : Analogous compounds (e.g., ) exhibit characteristic ¹H NMR signals for oxazole protons (δ 6.5–8.5 ppm) and nitrile groups (δ ~110–120 ppm in ¹³C NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
